molecular formula C27H18BrNO3S B11523366 3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one

3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one

Cat. No.: B11523366
M. Wt: 516.4 g/mol
InChI Key: VCGLHNNQMZLUQA-UHFFFAOYSA-N
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Description

3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one is a complex organic compound that combines several functional groups, including anthracene, thiazolidine, and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of anthracene-9-carbaldehyde with thiazolidine-2-thione to form the thiazolidinyl intermediate. This intermediate is then reacted with 6-bromo-2H-chromen-2-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted chromenone derivatives .

Scientific Research Applications

3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The thiazolidine ring can interact with various enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one is unique due to its combination of anthracene, thiazolidine, and chromenone moieties.

Properties

Molecular Formula

C27H18BrNO3S

Molecular Weight

516.4 g/mol

IUPAC Name

3-(2-anthracen-9-yl-1,3-thiazolidine-3-carbonyl)-6-bromochromen-2-one

InChI

InChI=1S/C27H18BrNO3S/c28-19-9-10-23-18(14-19)15-22(27(31)32-23)25(30)29-11-12-33-26(29)24-20-7-3-1-5-16(20)13-17-6-2-4-8-21(17)24/h1-10,13-15,26H,11-12H2

InChI Key

VCGLHNNQMZLUQA-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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